molecular formula C8H5BrN2 B1338488 4-Bromo-1,8-naphthyridine CAS No. 54569-28-7

4-Bromo-1,8-naphthyridine

Cat. No. B1338488
CAS RN: 54569-28-7
M. Wt: 209.04 g/mol
InChI Key: QYXNSNJTMIEAPG-UHFFFAOYSA-N
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Description

4-Bromo-1,8-naphthyridine is a chemical compound with the molecular formula C8H5BrN2 . It is a derivative of naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 4-Bromo-1,8-naphthyridine, has been a topic of considerable interest. Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo . A greener method for the synthesis of substituted 1,8-naphthyridines has been developed, which is supported by reaction metric analysis .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1,8-naphthyridine is represented by the formula C8H5BrN2 . The compound is part of the 1,8-naphthyridines family, which are known for their high stability and various fluorescence properties under different conditions .


Chemical Reactions Analysis

The Friedländer reaction is a key process in the synthesis of 1,8-naphthyridines . This reaction involves the condensation of 2-aminonicotinaldehyde with a variety of carbonyl reaction partners . The reaction can be performed with high yield using water as the reaction solvent .


Physical And Chemical Properties Analysis

4-Bromo-1,8-naphthyridine has a molecular weight of 209.05 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Biological Activities and Therapeutic Applications

4-Bromo-1,8-naphthyridine and its derivatives exhibit a wide range of biological activities, making them significant in therapeutic research. These compounds have demonstrated properties such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Furthermore, they have potential applications in neurological disorders including Alzheimer's disease, multiple sclerosis, and depression. Their versatility extends to activities like anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, anti-oxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities (Madaan et al., 2015).

2. Antimicrobial Applications

Specifically focusing on antimicrobial properties, 4-Bromo-1,8-naphthyridine derivatives have been investigated for their inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This suggests their potential role in combating antibiotic resistance (Oliveira-Tintino et al., 2020).

3. Insecticidal Activities

In the field of agriculture, certain 1,8-naphthyridine derivatives have shown excellent insecticidal activity. This is particularly relevant in the context of sustainable pest management strategies, where these compounds could be used as alternatives to traditional pesticides (Hou, Jing, & Shao, 2017).

4. Detection and Sensing Applications

4-Bromo-1,8-naphthyridine-based compounds are also utilized in chemical sensing and detection. For example, they have been used in developing fluorescent receptors for the detection of picric acid in aqueous media. Such applications are crucial in environmental monitoring and safety protocols (Chahal & Sankar, 2015).

5. Chemical Synthesis and Molecular Docking

These compounds also play a significant role in chemical synthesis and molecular docking studies. They have been used as building blocks for synthesizing heterocyclic natural products and analogs, indicating their importance in pharmaceutical chemistry (Melzer, Plodek, & Bracher, 2019).

6. Fluorescence Imaging and Photostability

4-Bromo-1,8-naphthyridine derivatives have been utilized in developing fluorescent probes for biological applications, such as detecting intracellular H2S with high photostability. This highlights their use in bioimaging and medical diagnostics (Bu et al., 2020).

Safety And Hazards

The safety information for 4-Bromo-1,8-naphthyridine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-bromo-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXNSNJTMIEAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497525
Record name 4-Bromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,8-naphthyridine

CAS RN

54569-28-7
Record name 4-Bromo-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54569-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,8-naphthyridin-4-ol (59 g, 400 mmol) in acetonitrile (500 ml) was added phosphorus oxide tribromide. The reaction mixture was heated to reflux. After 1 hour, the reaction mixture was carefully diluted with ice and the resulting solution was basified with ammonia solution (25%) to pH>7. The reaction mixture was partially concentrated in vacuo, then extracted with chloroform (4×500 ml). The organics were dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether gradient) to afford 4-bromo-1,8-naphthyridine.
Quantity
59 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HC Van der Plas, M Woźniak… - Recueil des Travaux …, 1978 - Wiley Online Library
Evidence has been presented for the occurrence of 3,4‐didehydro‐1,8‐naphthyridine in the reaction of 3‐bromo(chloro)‐ and 4‐bromo(chloro)‐1,8‐naphthyridine with potassium amide …
Number of citations: 33 onlinelibrary.wiley.com
G Barlin, W Tan - Australian journal of chemistry, 1984 - CSIRO Publishing
A number of 1,8-naphthyridines including 8-aza analogues of chloroquine and amodiaquine, and similar 1,8-naphthyridines with 2- and 7-methyl substituents have been prepared. …
Number of citations: 90 www.publish.csiro.au
SS Choudhury, S Jena, DK Sahoo, S Shekh, RK Kar… - ACS …, 2021 - ACS Publications
The products of the Friedlander reaction, ie, 1,8-naphthyridines, have far-reaching impacts in materials science, chemical biology, and medicine. The reported synthetic methodologies …
Number of citations: 10 pubs.acs.org

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